N,N,5-trimethyl-1,2,4-oxadiazole-3-carboxamide
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Overview
Description
N,N,5-trimethyl-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-trimethyl-1,2,4-oxadiazole-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine . Additionally, photolytic rearrangement of metronidazole in oxygen-free aqueous solution can lead to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N,N,5-trimethyl-1,2,4-oxadiazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen and oxygen atoms within the oxadiazole ring, which can act as hydrogen bond acceptors .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include manganese dioxide for oxidation, hydrazides for cyclization, and various oxidizing agents such as iodine and bromine for oxidative cyclization .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with different substituents, while substitution reactions can introduce various functional groups into the oxadiazole ring .
Scientific Research Applications
N,N,5-trimethyl-1,2,4-oxadiazole-3-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anti-infective agent with antibacterial, antiviral, and antifungal properties . In agriculture, it is investigated for its nematocidal and antifungal activities against plant pathogens . Additionally, this compound is studied for its potential use in materials science, such as in the development of optoelectronic devices and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N,N,5-trimethyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with various molecular targets and pathways. In antibacterial applications, it disrupts bacterial growth and pathogenicity by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, and quorum sensing . In anticancer research, oxadiazole derivatives are known to inhibit specific cancer biological targets, such as telomerase activity, HDAC, and thymidylate synthase .
Comparison with Similar Compounds
N,N,5-trimethyl-1,2,4-oxadiazole-3-carboxamide can be compared with other similar compounds within the 1,2,4-oxadiazole family. Similar compounds include 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Each of these compounds has unique properties and applications. For example, 1,3,4-oxadiazoles are known for their use in medicinal chemistry as enzyme inhibitors and cytotoxic agents , while 1,2,5-oxadiazoles are explored for their high-energy material applications . The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
N,N,5-trimethyl-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-4-7-5(8-11-4)6(10)9(2)3/h1-3H3 |
InChI Key |
AXPMHWQVXBOXSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(=O)N(C)C |
Origin of Product |
United States |
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